molecular formula C17H18N4O2S2 B4702587 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide

4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide

Cat. No. B4702587
M. Wt: 374.5 g/mol
InChI Key: RUHQLALFCCTYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide, also known as IND-2, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit promising properties that make it a valuable tool in various fields of research.

Mechanism of Action

The mechanism of action of 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). This enzyme is overexpressed in many types of cancer cells and plays a critical role in tumor growth and progression. By inhibiting CAIX, 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide effectively blocks the production of acid within the tumor microenvironment, which leads to the suppression of tumor growth.
Biochemical and Physiological Effects:
4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide has been found to exhibit several biochemical and physiological effects that make it a valuable tool in scientific research. These effects include the inhibition of CAIX, the suppression of tumor growth, and the induction of apoptosis in cancer cells. Additionally, 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide has been found to exhibit anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer development and progression. Additionally, 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide has been found to exhibit low toxicity in normal cells, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide in lab experiments is its relatively low solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide. One potential direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide and to identify potential drug targets for the development of more effective anti-cancer therapies. Finally, the development of more efficient synthesis methods for 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide could lead to the production of larger quantities of the compound for use in clinical trials and other research applications.

Scientific Research Applications

4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of cancer research. 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c18-25(22,23)14-7-5-13(6-8-14)21-17(24)19-10-9-12-11-20-16-4-2-1-3-15(12)16/h1-8,11,20H,9-10H2,(H2,18,22,23)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHQLALFCCTYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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